molecular formula C16H13F3N4O B12242788 N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine

Cat. No.: B12242788
M. Wt: 334.30 g/mol
InChI Key: JCRYXODATLZESA-UHFFFAOYSA-N
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Description

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The azetidine and benzoxazole moieties may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine is unique due to its combination of structural features, including the trifluoromethyl group, azetidine ring, and benzoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C16H13F3N4O/c17-16(18,19)10-5-6-20-14(7-10)23-8-11(9-23)21-15-22-12-3-1-2-4-13(12)24-15/h1-7,11H,8-9H2,(H,21,22)

InChI Key

JCRYXODATLZESA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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